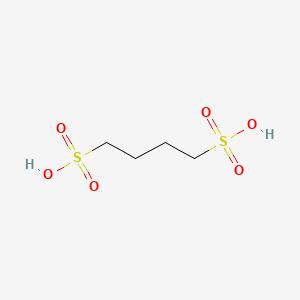

Butane-1,4-disulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butane-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERAMNDAEAQRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276215 | |

| Record name | butane-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27665-39-0 | |

| Record name | 1,4-Butanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27665-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane-1,4-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027665390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | butane-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-disulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanedisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMN33S9CGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Butane-1,4-disulfonic Acid from 1,4-Dibromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of butane-1,4-disulfonic acid, a significant intermediate in the pharmaceutical and chemical industries, from the starting material 1,4-dibromobutane. The primary synthetic route discussed is the nucleophilic substitution reaction with a sulfite salt, a common and well-documented method.[1]

Core Synthesis Pathway

The synthesis of this compound from 1,4-dibromobutane is typically achieved through a nucleophilic substitution reaction. In this process, 1,4-dibromobutane is reacted with a sulfonating agent, most commonly sodium sulfite (Na₂SO₃).[1] The reaction proceeds via a nucleophilic displacement where the sulfite ions replace the bromide ions on the butane chain. This initially yields the disodium salt of this compound. Subsequent acidification of this salt produces the final this compound.[1]

The efficiency of this synthesis is highly dependent on reaction conditions such as temperature and reaction time.[1] The reaction is often performed in an aqueous solution under reflux conditions to overcome the activation energy of the substitution.[1]

Reaction Workflow Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A frequently employed method for this synthesis involves the direct reaction of 1,4-dibromobutane with sodium sulfite in an aqueous solution.[1][2]

Protocol: Synthesis of Sodium 1,4-Butanedisulfonate

This protocol is adapted from a documented procedure for the synthesis of the sodium salt of this compound, which is the direct precursor to the final acid.

Materials:

-

1,4-dibromobutane (3.6 mL, 30 mmol)

-

Sodium sulfite (7.56 g, 60 mmol)

-

Deionized water (60 mL)

-

100 mL single-necked flask

-

Oil bath and heating mantle

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Combine 7.56 g (60 mmol) of sodium sulfite, 3.6 mL (30 mmol) of 1,4-dibromobutane, and 60 mL of water in a 100 mL single-necked flask.[2]

-

Equip the flask with a reflux condenser and a stirring mechanism.

-

Heat the mixture in an oil bath to a temperature of 110-120°C and maintain reflux with stirring for approximately 10 hours.[2]

-

After the reaction is complete, allow the mixture to cool.

-

Remove approximately 50 mL of water from the reaction mixture via distillation under reduced pressure.[2]

-

Cool the concentrated solution to 4°C to induce crystallization of the white product.[2]

-

Collect the white crystals by filtration.

-

For purification, recrystallize the product twice from water.[2]

-

Dry the purified crystals under vacuum at 60°C to obtain the final product, sodium 1,4-butanedisulfonate.[2] The reported yield for this procedure is 95%.[2]

Acidification to this compound:

To obtain the final this compound, the synthesized sodium salt must be acidified. A general method involves dissolving the sodium salt in an organic alcohol solvent (such as methanol or ethanol) and treating it with hydrogen chloride gas.[3] The resulting sodium chloride precipitate is filtered off, and the this compound can be crystallized from the solution.[3]

Quantitative Data Summary

The efficiency of the synthesis is influenced by the choice of starting material (dihalogenated butane) and the reaction conditions. The following table summarizes key quantitative data from established synthetic routes.

| Starting Material | Molar Ratio (Dihalobutane:Na₂SO₃) | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| 1,4-Dibromobutane | 1:2 | 110-120 | 10 | 95 | [1][2] |

| 1,4-Dichlorobutane | 1:2 | 110-120 | 20 | 83 | [1][4] |

This data indicates that while both 1,4-dibromobutane and 1,4-dichlorobutane can be used as starting materials, the reaction with 1,4-dibromobutane proceeds faster and with a higher yield under similar conditions.[1][2][4]

Concluding Remarks

The synthesis of this compound from 1,4-dibromobutane via nucleophilic substitution with sodium sulfite is an effective and high-yielding method. The provided protocol offers a clear and reproducible procedure for obtaining the intermediate sodium salt, which can then be readily converted to the final acid. For professionals in drug development and chemical research, this synthetic route provides a reliable pathway to an important chemical intermediate.

References

- 1. This compound | 27665-39-0 | Benchchem [benchchem.com]

- 2. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

- 3. CN104086463A - Preparation method of 1,4-butyldisulfonic acid fine product and solution thereof - Google Patents [patents.google.com]

- 4. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]

Physical and chemical properties of Butane-1,4-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butane-1,4-disulfonic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics, synthesis, and analytical methods, presenting them in a structured and accessible format.

Chemical Identity and Physical Properties

This compound is a symmetrical sulfonic acid with the chemical formula C₄H₁₀O₆S₂.[1] It is a corrosive and irritant compound, necessitating careful handling in a laboratory setting.[2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₆S₂ | [1] |

| Molecular Weight | 218.3 g/mol | [1] |

| CAS Number | 27665-39-0 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 84 °C | [3] |

| Boiling Point | Not available | |

| Density | 1.7±0.1 g/cm³ | |

| pKa (predicted) | 1.41±0.50 | |

| Solubility | Soluble in water. Slightly soluble in Methanol. | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a 1,4-dihalogenated butane with a sulfonating agent, typically sodium sulfite (Na₂SO₃).[2] This reaction proceeds in two main stages: first, the formation of the disodium salt of this compound, followed by acidification to yield the final product.[2]

Experimental Protocol: Synthesis from 1,4-Dibromobutane

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

1,4-dibromobutane

-

Sodium sulfite (anhydrous)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Formation of the Disodium Salt:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobutane and sodium sulfite in a 1:2 molar ratio in deionized water.[2]

-

Heat the reaction mixture to reflux at a temperature of 110-120°C with continuous stirring for approximately 10 hours. A 95% yield has been reported under these conditions.[2]

-

Alternatively, using 1,4-dichlorobutane as the starting material requires a longer reflux period of 20 hours at the same temperature to achieve an 83% yield.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethanol to the cooled mixture to precipitate the disodium 1,4-butanedisulfonate.[5]

-

Collect the white solid precipitate by vacuum filtration and wash with a small amount of ethanol.[5]

-

Dry the collected solid in a vacuum oven.[5]

-

-

Acidification to this compound:

-

Suspend the dried disodium salt in a suitable organic solvent such as ethanol.

-

Slowly add a strong acid, such as hydrochloric acid, to the suspension with stirring until the solution becomes acidic.

-

The sodium chloride byproduct will precipitate out of the solution.

-

Filter the mixture to remove the sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as a solid.

-

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is primarily governed by the two strongly acidic sulfonate groups and the alkane backbone.[2]

-

Acidity: The sulfonic acid groups are highly acidic, readily donating their protons in aqueous solutions.

-

Salt Formation: As a strong acid, it reacts with bases to form the corresponding sulfonate salts. The disodium salt is a common and stable form of this compound.[2]

-

Esterification: this compound can undergo esterification with alcohols to form sulfonate esters.[2]

-

Reduction: The sulfonic acid groups can be reduced to the corresponding thiols under appropriate reducing conditions.[2]

-

Oxidation: The alkane chain is susceptible to oxidation under harsh conditions with strong oxidizing agents.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[6]

HPLC Protocol Example

-

Column: A reverse-phase column such as Newcrom R1 can be used.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

-

Detection: UV detection is typically employed.

This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]

The following diagram outlines a general workflow for the HPLC analysis of this compound.

Spectral Data

-

¹H NMR (in D₂O): The proton NMR spectrum of the disodium salt shows two signals corresponding to the two sets of methylene protons. The protons alpha to the sulfonate groups are expected to be shifted downfield compared to the beta protons.[7]

-

¹³C NMR (in D₂O): The carbon-13 NMR spectrum of the disodium salt displays two peaks, consistent with the two chemically distinct carbon environments in the butane chain.[7]

-

IR (KBr disc): The infrared spectrum of the disodium salt exhibits strong absorption bands characteristic of the sulfonate group (S=O stretching).[7]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the involvement of this compound in specific signaling pathways. However, its disodium salt has been noted as an important intermediate in the synthesis of the drug Ademetionine (S-adenosyl-L-methionine), which is used in the treatment of liver diseases.[8] This suggests an indirect role in pharmaceutical development. Further research is required to elucidate any direct biological activity or interaction with cellular signaling cascades.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This technical guide has summarized the key physical and chemical properties, synthesis, and analytical methods for this compound. While some quantitative data and detailed experimental protocols are available, further research is needed to fully characterize this compound, particularly regarding its boiling point, experimental pKa values, and potential biological activities. The information provided herein serves as a valuable resource for scientists and researchers working with this compound in various applications, including drug development.

References

- 1. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27665-39-0 | Benchchem [benchchem.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. 1,4-Butanedisulfonic Acid Disodium Salt (36589-61-4) for sale [vulcanchem.com]

- 5. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 1,4-Butanedisulfonic acid disodium salt(36589-61-4) IR Spectrum [m.chemicalbook.com]

- 8. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to Butane-1,4-disulfonic Acid (CAS: 27665-39-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid, with CAS number 27665-39-0, is a difunctional organic acid. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications, particularly within the pharmaceutical sciences. While not extensively studied for its intrinsic biological activity, it serves as a crucial stabilizing counterion for the drug S-adenosyl-L-methionine (SAMe) and has shown potential as a protective agent in certain toxicological contexts. This guide consolidates available data to support further research and development involving this compound.

Chemical and Physical Properties

This compound is a strong organic acid characterized by two sulfonic acid groups at the terminal positions of a butane chain. It is typically available as a solution in water or as a hydrate.[1][2][3] Its disodium salt (CAS: 36589-61-4) is a stable, solid precursor.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27665-39-0 | [5] |

| Molecular Formula | C4H10O6S2 | [5] |

| Molecular Weight | 218.25 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 84 °C | [6] |

| Appearance | White to off-white solid; often supplied as a 60-65% aqueous solution | [7] |

| InChI Key | VERAMNDAEAQRGS-UHFFFAOYSA-N | [5] |

| SMILES | C(CCS(=O)(=O)O)CS(=O)(=O)O | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (in D₂O) | ~2.97 ppm (t, 4H, α-CH₂) ~1.87 ppm (m, 4H, β-CH₂) | [8] |

| ¹³C NMR (in D₂O) | ~51.3 ppm (α-Carbon) ~24.0 ppm (β-Carbon) | [8] |

| Infrared (IR) | ~1170 cm⁻¹ (Asymmetric S=O Stretch) ~1040 cm⁻¹ (Symmetric S=O Stretch) 3400-2800 cm⁻¹ (Broad O-H Stretch) | [8] |

Experimental Protocols

Synthesis

The most common route for the synthesis of this compound involves a two-step process: the synthesis of its disodium salt followed by acidification.[8]

3.1.1. Synthesis of Disodium Butane-1,4-disulfonate

This procedure is adapted from patent literature and involves the nucleophilic substitution of a 1,4-dihalobutane with sodium sulfite.[9]

-

Reactants:

-

1,4-dihalobutane (1,4-dibromobutane or 1,4-dichlorobutane)

-

Sodium sulfite (Na₂SO₃)

-

Water (solvent)

-

-

Procedure from 1,4-dibromobutane:

-

In a 100 mL single-necked flask, add 7.56 g (60 mmol) of sodium sulfite, 3.6 mL (30 mmol) of 1,4-dibromobutane, and 60 mL of water.

-

Heat the mixture under reflux with stirring in an oil bath at a temperature of 110-120°C for approximately 10 hours.

-

Reduce the volume of the reaction mixture by approximately 50 mL via vacuum distillation.

-

Cool the concentrated solution to 4°C to induce crystallization.

-

Collect the white crystalline product by filtration.

-

Recrystallize the crude product twice from water.

-

Dry the purified product under vacuum at 60°C.

-

The expected yield is approximately 95%.

-

-

Procedure from 1,4-dichlorobutane:

-

In a 100 mL single-necked flask, add 7.56 g (60 mmol) of sodium sulfite, 3.3 mL (30 mmol) of 1,4-dichlorobutane, and 60 mL of water.[9]

-

Heat the mixture under reflux with stirring in an oil bath at a temperature of 110-120°C for approximately 20 hours.[9]

-

Follow steps 3-7 from the 1,4-dibromobutane procedure.

-

The expected yield is approximately 83%.[9]

-

3.1.2. Synthesis of this compound (Acidification)

This protocol is based on a patented purification method.

-

Reactants:

-

Disodium butane-1,4-disulfonate

-

Hydrogen chloride gas

-

Organic alcohol solvent (e.g., ethanol)

-

Organic acid for crystallization (e.g., formic acid)

-

-

Procedure:

-

Suspend disodium butane-1,4-disulfonate in an organic alcohol solvent.

-

Bubble hydrogen chloride gas through the suspension to carry out the acidification.

-

Remove the resulting sodium chloride precipitate by filtration.

-

Remove excess hydrogen chloride and the alcohol solvent under reduced pressure.

-

Add an organic acid, such as formic acid, to the residue to induce crystallization of the free acid.

-

Collect the crystalline this compound by filtration and dry.

-

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.[6]

Table 3: HPLC Method for this compound Analysis

| Parameter | Condition | Source(s) |

| Column | Newcrom R1 (Reverse-Phase) | [6] |

| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid. | [6] |

| Detection | UV or Mass Spectrometry | |

| Application | This method is suitable for purity assessment and can be adapted for preparative separation. | [6] |

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical industry is as a stabilizing counterion for S-adenosyl-L-methionine (SAMe).[4] SAMe is a dietary supplement used to support mood, joint health, and liver function. The butane-1,4-disulfonate salt of SAMe offers enhanced stability compared to other salt forms.[4]

A study has also reported that the disodium salt of this compound was effective in alleviating the acute toxicity of the herbicide paraquat in mice. It was shown to suppress the formation of lipid peroxides in the lungs of rats exposed to paraquat.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in SAMe Formulation

Caption: Role as a stabilizing counterion for S-adenosyl-L-methionine.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)

-

Precautionary Statements: P260, P261, P264, P271, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with established synthetic and analytical protocols. Its primary significance in the pharmaceutical field is its role as a superior stabilizing agent for S-adenosyl-L-methionine. While its direct biological activities are not extensively explored, preliminary findings in mitigating paraquat toxicity suggest a potential area for future research. This guide provides a foundational resource for scientists and researchers working with or considering the use of this compound in their applications.

References

- 1. China Best S Adenosyl L Methionine 1 4 Butanedisulfonate Manufacturers Suppliers Factory [lsherb.com]

- 2. This compound | C4H10O6S2 | CID 119022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | 27665-39-0 | Benchchem [benchchem.com]

- 5. This compound Disodium Salt [lgcstandards.com]

- 6. CN102747123A - Process for preparing ademetionine butanedisulfonate - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Detoxification of paraquat poisoning: effects of alkylsulfates and alkylsulfonates on paraquat poisoning in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Dithiothreitol (DTT)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Dithiothreitol (DTT), a widely used reducing agent in life sciences. The document details its chemical properties, mechanism of action, and key applications, with a focus on its utility in protein chemistry and molecular biology. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.

Introduction and IUPAC Nomenclature

Dithiothreitol (DTT) is a small-molecule redox reagent, also known as Cleland's reagent.[1][2] It is an organosulfur compound classified as a dithiol and a diol.[1] While the user's query specified the chemical formula C4H10O6S2, the correct and commonly known formula for DTT is C4H10O2S2 . Given the context of a research-focused audience, it is presumed that the query pertained to this vital laboratory reagent.

The preferred IUPAC name for the most common isomer of DTT is (2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diol .[1][3] It is also available as a racemic mixture, DL-Dithiothreitol.[4][5][6][7][8]

Physicochemical and Quantitative Data

DTT is a white, crystalline solid with a characteristic unpleasant odor.[2][9] It is highly soluble in water and other polar organic solvents.[2][4][10] The quantitative properties of DTT are summarized in the tables below.

Table 1: General Properties of Dithiothreitol

| Property | Value | References |

| Molecular Formula | C4H10O2S2 | [1][2][7] |

| Molar Mass | 154.25 g/mol | [1][7] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 41-44 °C | [2][9] |

| Boiling Point | 125-130 °C at 2 mmHg | [1] |

| Solubility in Water | 50 mg/mL (clear, colorless solution) | [8][11] |

Table 2: Redox Properties and Stability of Dithiothreitol

| Property | Value | References |

| Redox Potential | -0.33 V (at pH 7) | [1][2][3][4][10][12] |

| pKa of Thiol Groups | 9.2 and 10.1 | [1][10] |

| Half-life at 20°C (0.1 M Phosphate Buffer) | 40 hours at pH 6.5 | [1][8] |

| 10 hours at pH 7.5 | [8] | |

| 1.4 hours at pH 8.5 | [1][8] |

Mechanism of Action: Disulfide Bond Reduction

DTT is a potent reducing agent due to its propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1][2][3][4][10][13] The reduction of a disulfide bond in a protein by DTT is a two-step thiol-disulfide exchange reaction. The reducing power of DTT is most effective at pH values above 7, as the thiolate form (-S⁻) is the reactive species.[1][3][10]

The logical relationship of this mechanism is depicted in the following diagram:

Experimental Protocols

DTT is a cornerstone reagent in many molecular biology and biochemistry protocols. Below are detailed methodologies for some of its key applications.

Reduction of Protein Disulfide Bonds for SDS-PAGE

This protocol is designed to fully denature proteins by reducing disulfide bonds, ensuring accurate separation based on molecular weight during Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

Laemmli sample buffer (2X)

-

Dithiothreitol (DTT)

-

Heating block or water bath

Procedure:

-

Prepare a 1 M stock solution of DTT in deionized water. Dispense into aliquots and store at -20°C. Solutions should be prepared fresh for optimal activity.[14][15]

-

To your protein sample, add an equal volume of 2X Laemmli sample buffer.

-

Add DTT from the 1 M stock solution to the protein-sample buffer mixture to a final concentration of 50-100 mM.[16]

-

Vortex the sample gently to mix.

-

Incubate the sample at 60-100°C for 5-10 minutes.[14]

-

Cool the sample to room temperature before loading onto the SDS-PAGE gel.

Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol prepares proteins for proteomic analysis by mass spectrometry. Reduction with DTT is followed by alkylation to permanently prevent the re-formation of disulfide bonds.

Materials:

-

Protein lysate

-

Dithiothreitol (DTT), 100 mM in water (freshly prepared)[14]

-

Iodoacetamide (IAM), 100 mM in water (freshly prepared, protected from light)[14]

-

Eppendorf Thermomixer or equivalent

Procedure:

-

To the protein lysate, add the 100 mM DTT solution to a final concentration of 5-10 mM.[16][17]

-

Incubate the mixture at 60°C for 30 minutes with gentle shaking (500 rpm) to reduce the disulfide bonds.[14]

-

Cool the sample to room temperature.

-

Add the 100 mM IAM solution to a final concentration of 15-20 mM (a 3-fold molar excess over DTT is recommended).[18]

-

Incubate the sample in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.[18]

-

The protein sample is now ready for downstream processing, such as enzymatic digestion with trypsin.

The workflow for this experimental procedure is illustrated below:

Applications in Research and Drug Development

DTT's primary role as a reducing agent makes it invaluable in numerous applications:

-

Proteomics and Protein Chemistry: As detailed in the protocols, DTT is essential for denaturing proteins prior to electrophoresis and mass spectrometry.[6][13] It is also used to maintain proteins with essential sulfhydryl groups in their active, reduced state.[4][6][13]

-

Enzyme Assays: DTT can be included in reaction buffers to preserve the activity of enzymes that are sensitive to oxidation.[13]

-

Molecular Biology: It is used in RNA isolation protocols to inactivate RNases, which are rich in disulfide bonds and resistant to many denaturants.[13] DTT is also employed as a "deprotecting" agent for thiolated DNA, preventing the formation of dimers.[1][3]

-

Cell Biology: As a cell-permeable reducing agent, DTT can be used to study the cellular response to reducing stress and to liquefy viscous biological samples.[2][16]

Conclusion

Dithiothreitol is a powerful and versatile reducing agent that is a staple in research and development settings. Its well-characterized physicochemical properties and predictable reactivity make it an indispensable tool for manipulating the redox state of proteins and other biological molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the effective and reproducible use of DTT in a variety of scientific applications.

References

- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 2. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. interchim.fr [interchim.fr]

- 5. nbinno.com [nbinno.com]

- 6. biocompare.com [biocompare.com]

- 7. agscientific.com [agscientific.com]

- 8. ulab360.com [ulab360.com]

- 9. Dithiothreitol | C4H10O2S2 | CID 439196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. astralscientific.com.au [astralscientific.com.au]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 13. agscientific.com [agscientific.com]

- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 15. Dithiothreitol (DTT) (1 M) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Synthesis of Butane-1,4-disulfonic acid via sulfonation of 1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of butane-1,4-disulfonic acid, a valuable compound in pharmaceutical and chemical research. The primary focus is on the sulfonation of 1,4-butanediol, exploring both direct and indirect synthetic routes. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound and its salts are important intermediates in the synthesis of various pharmaceutical compounds. Notably, its disodium salt is a key precursor in the production of S-adenosyl-L-methionine (Ademetionine), a drug used in the management of liver diseases. The synthesis of this disulfonic acid can be approached through several pathways, with the choice of method often depending on the availability of starting materials, desired yield, and scalability. While the direct sulfonation of 1,4-butanediol is a theoretical route, the reaction of 1,4-dihalogenated butanes with a sulfonating agent is a more extensively documented and higher-yielding method.

Synthetic Pathways

There are two main approaches to the synthesis of this compound:

-

Route 1: Sulfonation of 1,4-Dihalogenated Butanes (Indirect Route): This is the most commonly reported and well-established method, involving a nucleophilic substitution reaction between a 1,4-dihalobutane (such as 1,4-dichlorobutane or 1,4-dibromobutane) and a sulfite salt.

-

Route 2: Direct Sulfonation of 1,4-Butanediol: This approach involves the direct reaction of 1,4-butanediol with a strong sulfonating agent. However, this method is less documented and can be complicated by side reactions, most notably the acid-catalyzed cyclization of 1,4-butanediol to form tetrahydrofuran (THF).

The following diagram illustrates these two synthetic pathways.

An In-depth Technical Guide to the Chemical Reactivity of Sulfonate Groups in Butane-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid and its derivatives are versatile chemical entities with applications ranging from being intermediates in drug synthesis to acting as catalysts in organic reactions. The reactivity of this molecule is dominated by its two sulfonate groups, which can undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonate groups in this compound, focusing on key reactions such as nucleophilic substitution, where the sulfonate moiety serves as an excellent leaving group, esterification, and reduction. Detailed experimental protocols, quantitative data on reactivity, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a symmetrical molecule characterized by a four-carbon aliphatic chain flanked by two sulfonic acid functional groups. The strong electron-withdrawing nature of the sulfonyl groups significantly influences the reactivity of the entire molecule. The sulfonate groups can act as strong Brønsted acids, participate in nucleophilic substitution reactions as leaving groups when esterified, and be reduced to the corresponding thiols. Understanding the chemical behavior of these sulfonate groups is crucial for the effective utilization of this compound and its derivatives in various synthetic applications.

Synthesis of this compound and its Sodium Salt

The most common method for the synthesis of this compound is via the nucleophilic substitution of 1,4-dihalobutanes with a sulfite salt, which typically yields the disodium salt of the acid. The free acid can then be obtained by acidification.

Synthesis of Disodium Butane-1,4-disulfonate

The reaction of 1,4-dichlorobutane or 1,4-dibromobutane with sodium sulfite in an aqueous medium is a widely used method.[1][2]

General Reaction Scheme:

Experimental Protocol: Synthesis from 1,4-Dichlorobutane [3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150g of deionized water, 12.7g of 1,4-dichlorobutane, and 25.2g of anhydrous sodium sulfite.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 8 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 300 mL of 95% ethanol and stir for 30 minutes.

-

Allow the mixture to stand for 2 hours to precipitate the product.

-

Collect the white solid by suction filtration.

-

Wash the filter cake with a small amount of 95% ethanol.

-

Dry the product in a vacuum oven to obtain disodium butane-1,4-disulfonate.

-

Quantitative Data for Synthesis:

| Starting Material | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| 1,4-Dichlorobutane | 8 | 93.7 | 96.8 | [3] |

| 1,4-Dichlorobutane (with methanol co-solvent) | 8 | 95.3 | 96.1 | [3] |

| 1,4-Dichlorobutane (with acetone co-solvent) | 8 | 92.0 | 95.7 | [4] |

| 1,4-Dibromobutane | 10 | 95 | - | [1] |

HO₃S-(CH₂)₄-SO₃H + 2 R'OH ⇌ R'O₃S-(CH₂)₄-SO₃R' + 2 H₂O

Caption: Fischer Esterification of this compound.

Nucleophilic Substitution: The Sulfonate Ester as a Leaving Group

The primary utility of converting the sulfonic acid to a sulfonate ester is to transform the hydroxyl group of an alcohol into an excellent leaving group. The resulting butane-1,4-diyl disulfonates can readily undergo nucleophilic substitution reactions.

General Reaction Scheme:

Relative Reactivity of Sulfonate Leaving Groups:

The leaving group ability of a sulfonate is inversely related to the pKa of its conjugate acid. More electron-withdrawing groups on the sulfur atom stabilize the resulting anion, making it a better leaving group.

| Sulfonate Ester | Abbreviation | pKa of Conjugate Acid | Relative Rate (SN2) |

| Triflate | -OTf | ~ -14 | Very High |

| Tosylate | -OTs | -2.8 | 1 |

| Mesylate | -OMs | -1.9 | 0.6 |

Experimental Protocol: Synthesis of 1,4-Diazidobutane from a Butane-1,4-disulfonate [5][6] This protocol is adapted from general procedures for nucleophilic substitution on sulfonate esters.

-

Synthesis of Butane-1,4-diyl dimesylate:

-

Dissolve 1,4-butanediol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.2 equivalents) slowly.

-

Add methanesulfonyl chloride (2.1 equivalents) dropwise at 0°C.

-

Stir the reaction at 0°C for 4 hours, monitoring by TLC.

-

Upon completion, quench with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the dimesylate.

-

-

Nucleophilic Substitution with Azide:

-

Dissolve the butane-1,4-diyl dimesylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (2.5 equivalents).

-

Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 1,4-diazidobutane.

-

DOT Diagram for Nucleophilic Substitution on a Butane-1,4-disulfonate Ester

Caption: Nucleophilic Substitution on a Butane-1,4-disulfonate Ester.

Reduction of the Sulfonate Groups

General Reaction Scheme (via Disulfonyl Chloride):

-

Chlorination:

-

Reduction:

Experimental Protocol: General Reduction of a Sulfonyl Chloride [7] Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Sulfonyl Chloride: Cool the LiAlH₄ suspension to 0°C. Slowly add a solution of butane-1,4-disulfonyl chloride in anhydrous THF to the suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the mixture until a white precipitate forms.

-

Filter the precipitate and wash it with THF or diethyl ether.

-

Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude 1,4-butanedithiol.

-

The product can be purified by vacuum distillation.

-

DOT Diagram for Reduction of Butane-1,4-disulfonyl Chloride

Caption: Reduction of Butane-1,4-disulfonyl Chloride to 1,4-Butanedithiol.

This compound as a Brønsted Acid Catalyst

The two strongly acidic sulfonic acid groups make this compound an effective Brønsted acid catalyst for various organic transformations, such as esterification and hydrolysis reactions.

Experimental Protocol: Acid-Catalyzed Esterification of Acetic Acid with n-Butanol [8][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetic acid (1 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of this compound (e.g., 1-5 mol%).

-

Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC to follow the disappearance of the starting materials and the formation of butyl acetate.

-

Workup and Isolation:

-

Cool the reaction mixture.

-

Dilute with an organic solvent and wash with water and saturated sodium bicarbonate solution to remove the catalyst and unreacted acetic acid.

-

Dry the organic layer and remove the solvent to obtain the crude ester.

-

Purify by distillation.

-

DOT Diagram for this compound as a Catalyst

Caption: Catalytic Cycle of Esterification using this compound.

Conclusion

The sulfonate groups in this compound are the focal point of its chemical reactivity, enabling a diverse range of transformations. Its synthesis from readily available starting materials makes it an accessible building block. The ability to convert the sulfonic acid groups into excellent leaving groups via esterification opens up avenues for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the butane backbone. Furthermore, the reduction of the sulfonate groups provides a route to 1,4-butanedithiol, a valuable monomer and cross-linking agent. Finally, the inherent acidity of the sulfonic acid groups allows this compound to function as an effective Brønsted acid catalyst. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this versatile molecule in research and development.

References

- 1. Butane-1,4-diyl bis(trifluoromethanesulfonate) | C6H8F6O6S2 | CID 11002703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journal.bcrec.id [journal.bcrec.id]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Butane-1,4-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of butane-1,4-disulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with general principles of thermal analysis and the known behavior of related sulfonic acid compounds. The document covers known thermal properties, postulated decomposition pathways, and standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be applied to further investigate this compound. This guide is intended to be a foundational resource for researchers and professionals working with this compound, particularly in contexts where its thermal stability is a critical parameter.

Introduction

This compound is a bifunctional organic acid with applications in catalysis, as an electrolyte component, and as a counterion in pharmaceutical formulations. Its thermal stability is a crucial factor influencing its storage, handling, and performance in high-temperature applications. Understanding its decomposition behavior is essential for ensuring safety, predicting product shelf-life, and designing robust manufacturing processes. This guide synthesizes the available data and provides a framework for its thermal analysis.

Thermal Properties and Decomposition Data

Specific quantitative data on the thermal decomposition of this compound is sparse in the available literature. However, some information can be gleaned from material safety data sheets and studies on related compounds.

Table 1: Reported Thermal Properties of this compound and its Disodium Salt

| Compound | Property | Value | Source |

| This compound | Decomposition Temperature | > 200°C | Generic supplier data |

| This compound disodium salt | Melting Point | > 360°C | Material Safety Data Sheet |

The high melting point of the disodium salt suggests significant thermal stability of the ionic form. The free acid is expected to be less stable due to the presence of acidic protons that can catalyze decomposition reactions.

Studies on the pyrolysis of cation exchange resins containing sulfonic acid functional groups indicate that the sulfonic acid moiety begins to decompose around 300°C, primarily yielding sulfur dioxide (SO₂). While not a direct analog, this provides an indication of the thermal lability of the C-S bond in sulfonic acids.

Postulated Thermal Decomposition Pathway

In the absence of specific mechanistic studies for this compound, a plausible decomposition pathway can be proposed based on the general chemistry of alkanesulfonic acids. The primary decomposition is likely to involve the cleavage of the carbon-sulfur bond.

Caption: Postulated thermal decomposition pathway for this compound.

This proposed pathway suggests an initial cleavage to form butane and sulfur trioxide, followed by further reactions to produce volatile products like sulfur dioxide, water, and carbon oxides.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the percentage of mass loss at each decomposition step.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Collection: Continuously record the heat flow to the sample relative to the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the area under the peak.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While specific, detailed experimental data is not widely available, existing information suggests that decomposition begins above 200°C. The disodium salt exhibits significantly higher thermal stability. For a thorough understanding, it is imperative that detailed thermal analysis using techniques such as TGA and DSC be performed. The protocols and potential decomposition pathways outlined in this guide provide a solid foundation for researchers to conduct these investigations and contribute to a more complete thermal profile of this important compound. Further studies employing techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved decomposition products and elucidating the precise decomposition mechanism.

Acidity and Dissociation Constants of Butane-1,4-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of Butane-1,4-disulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural homolog, Ethane-1,2-disulfonic acid, to provide well-founded estimates. Furthermore, it outlines a detailed experimental protocol for the determination of its acid dissociation constants using potentiometric titration, a robust and widely accepted methodology.

Understanding the Acidity of this compound

This compound is a diprotic strong acid, meaning it can donate two protons in an aqueous solution. The presence of two strongly electron-withdrawing sulfonyl groups (-SO₃H) at the terminal positions of the butane chain significantly increases the acidity of the sulfonic acid protons. This results in very low, likely negative, pKa values, indicating that the acid is fully dissociated in most aqueous solutions.

The dissociation occurs in two steps:

-

First Dissociation: HO₃S-(CH₂)₄-SO₃H + H₂O ⇌ ⁻O₃S-(CH₂)₄-SO₃H + H₃O⁺ (pKa₁)

-

Second Dissociation: ⁻O₃S-(CH₂)₄-SO₃H + H₂O ⇌ ⁻O₃S-(CH₂)₄-SO₃⁻ + H₃O⁺ (pKa₂)

Quantitative Data: pKa Values

| Compound | pKa₁ | pKa₂ | Method |

| Ethane-1,2-disulfonic acid | -2.06 | -1.46 | Experimental |

| This compound | Estimated to be in a similar negative range | Estimated to be in a similar negative range | - |

Note: The longer alkyl chain in this compound compared to Ethane-1,2-disulfonic acid is expected to have a minor influence on the pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of acids. For a strong diprotic acid like this compound, a titration with a strong base (e.g., NaOH) is performed, and the pH of the solution is monitored as a function of the volume of titrant added.

Materials and Equipment

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beakers and other standard laboratory glassware

Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Fill the burette with the standardized NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The curve for a strong diprotic acid will show two distinct equivalence points.

-

The pKa values can be determined from the pH at the half-equivalence points. However, for very strong acids with negative pKa values, these points will not be observable in the titration curve as the acid is already fully dissociated at the start of the titration.

-

For strong acids, the equivalence points are used to determine the exact concentration of the acid. The pKa values are typically below the measurable pH range in aqueous solutions.

-

Visualizations

The following diagrams illustrate the dissociation process and the workflow for pKa determination.

Caption: Dissociation pathway of this compound.

Caption: Experimental workflow for potentiometric titration.

References

Methodological & Application

Application Note: Purity Assessment of Butane-1,4-disulfonic Acid by Ion-Pair Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butane-1,4-disulfonic acid is a chemical compound utilized in various research and industrial applications, including as a chemical intermediate in organic synthesis.[1] For its use in sensitive applications such as pharmaceutical development, rigorous purity assessment is critical to ensure the absence of impurities that could affect product quality, safety, and efficacy. Potential impurities may include residual starting materials from synthesis, such as 1,4-dihalobutanes, or by-products.[2]

High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for assessing the purity of this compound.[2] Due to its highly polar nature, containing two sulfonic acid groups, retaining and resolving this analyte on traditional reverse-phase columns can be challenging. This application note describes a robust ion-pair reverse-phase HPLC (IP-RP-HPLC) method for the accurate purity determination of this compound.

Principle of the Method

Standard reverse-phase chromatography is often unsuitable for highly polar compounds as they show little retention on non-polar stationary phases. Ion-pair chromatography is an effective alternative that enhances the retention of ionic analytes.[3]

In this method, a cationic ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate (TBAHS), is added to the mobile phase. The positively charged tetrabutylammonium ion forms a neutral ion pair with the negatively charged sulfonate groups of the analyte.[3] This newly formed complex is more hydrophobic, increasing its affinity for the non-polar C18 stationary phase and leading to improved retention, resolution, and peak shape.

Experimental Protocol

3.1. Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data Acquisition: Chromatography Data Station (CDS).

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

This compound reference standard (Purity ≥95%).[2]

-

HPLC-grade Acetonitrile (ACN).

-

HPLC-grade water (e.g., Milli-Q or equivalent).

-

Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade.

-

Potassium phosphate monobasic, analytical grade.

-

Phosphoric acid, analytical grade.

-

3.2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 15% Acetonitrile, 85% Aqueous Phase |

| Aqueous Phase: 20 mM Potassium Phosphate Monobasic and 5 mM TBAHS in water, pH adjusted to 6.5 with Phosphoric Acid | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

3.3. Preparation of Solutions

-

Aqueous Mobile Phase (85%):

-

Weigh and dissolve appropriate amounts of potassium phosphate monobasic and TBAHS in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively.

-

Adjust the pH of the solution to 6.5 using dilute phosphoric acid.

-

Filter the solution through a 0.45 µm membrane filter before use.

-

-

Standard Solution (approx. 1.0 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the aqueous mobile phase.

-

Mix thoroughly until the standard is completely dissolved.

-

-

Sample Solution (approx. 1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the aqueous mobile phase.

-

Mix thoroughly to ensure complete dissolution.

-

Experimental and Data Analysis Workflow

The overall workflow for the purity assessment is depicted in the diagram below. The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Caption: Workflow for HPLC Purity Analysis.

Data Presentation

The results from the analysis of a hypothetical batch of this compound are presented below. The chromatogram showed a main peak corresponding to this compound and two minor impurity peaks.

| Peak Identification | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 3.15 | 15,230 | 0.45 |

| This compound | 6.82 | 3,358,900 | 99.12 |

| Impurity 2 | 9.47 | 14,550 | 0.43 |

| Total | - | 3,388,680 | 100.00 |

Conclusion

The described ion-pair reverse-phase HPLC method is simple, robust, and well-suited for the routine quality control and purity assessment of this compound. The method provides excellent retention and resolution for this highly polar compound, allowing for accurate quantification of its purity and the detection of potential impurities. This protocol is directly applicable for use in research and drug development settings where product quality is paramount.

References

Application Notes and Protocols: Butane-1,4-disulfonic Acid as a Strong Brønsted Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid is a strong Brønsted acid that holds significant potential as a catalyst in a variety of organic reactions. Its bifunctional nature, with two sulfonic acid groups, imparts high acidity, making it an effective proton donor to facilitate numerous acid-catalyzed transformations. While specific documented applications of this compound as a catalyst are not extensively reported in publicly available literature, its properties are analogous to other well-established sulfonic acid catalysts. These application notes provide an overview of its potential uses, supported by generalized protocols and data from related sulfonic acid catalysts, to guide researchers in its application.

Introduction

Acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations crucial for the preparation of fine chemicals, pharmaceuticals, and materials. Strong Brønsted acids, such as sulfonic acids, are particularly valuable due to their high catalytic activity and stability. This compound (C₄H₁₀O₆S₂), a non-oxidizing strong acid, presents an attractive option for reactions requiring potent proton catalysis. Its structure, featuring two sulfonic acid moieties separated by a flexible butane linker, suggests the potential for unique catalytic behavior and solubility properties. This document outlines the prospective applications of this compound in key organic reactions and provides detailed experimental protocols based on established procedures for similar acid catalysts.

Key Applications and Catalytic Advantages

This compound is anticipated to be an effective catalyst for a range of organic transformations, including but not limited to:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters, a fundamental reaction in the synthesis of fragrances, plasticizers, and pharmaceutical intermediates.

-

Condensation Reactions: Promoting reactions such as aldol condensations and the formation of imines and enamines by activating carbonyl compounds.

-

Protection and Deprotection: Facilitating the protection of sensitive functional groups, such as the formation of acetals and ketals from carbonyls and alcohols, and their subsequent deprotection under acidic conditions.

-

Polymerization: Initiating cationic polymerization of alkenes and other monomers.

The primary advantages of using a disulfonic acid catalyst like this compound include:

-

High Acidity: The presence of two electron-withdrawing sulfonic acid groups enhances its proton-donating ability, leading to higher reaction rates.

-

Homogeneous Catalysis: Its potential solubility in various organic solvents allows for efficient catalysis in the liquid phase.

-

Potential for Heterogenization: The bifunctional nature allows for the possibility of grafting onto solid supports, enabling easier catalyst recovery and recycling.

Quantitative Data Summary

Due to the limited specific data for this compound as a catalyst, the following table summarizes representative quantitative data for analogous sulfonic acid-catalyzed esterification reactions to provide an expected performance benchmark.

| Catalyst | Reactants | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference Reaction Type |

| Propanone-1,3-disulfonic acid | Acrylic acid and 2-ethylhexanol | 1.0 | 95 | 2 | >95 | Esterification |

| p-Toluenesulfonic acid (PTSA) | Lauric acid and methanol | 5.0 | 65 | 4 | 98 | Biodiesel Synthesis |

| Methanesulfonic acid (MSA) | Acetic acid and n-butanol | 2.0 | 100 | 3 | 92 | Esterification |

| Sulfuric Acid | Palmitic acid and methanol | 5.0 | 60 | 5 | 97 | Esterification |

This table presents data for comparable sulfonic acid catalysts to illustrate typical reaction conditions and outcomes.

Experimental Protocols

The following are detailed, generalized protocols for key organic reactions where this compound is expected to be an effective catalyst. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Esterification of a Carboxylic Acid

This protocol describes a typical setup for the esterification of a carboxylic acid with an alcohol using a strong acid catalyst.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.2 - 3.0 eq)

-

This compound (0.5 - 5.0 mol%)

-

Anhydrous toluene or other suitable solvent

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography as required.

Protocol 2: General Procedure for Acetal/Ketal Protection of a Carbonyl Compound

This protocol outlines the protection of an aldehyde or ketone as an acetal or ketal.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Diol (e.g., ethylene glycol, 1.1 - 1.5 eq)

-

This compound (0.1 - 2.0 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Molecular sieves (4 Å)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone, the diol, and the anhydrous solvent.

-

Add activated molecular sieves to the flask.

-

Add this compound to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Filter the mixture to remove the molecular sieves and transfer the filtrate to a separatory funnel.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent in vacuo to yield the crude acetal or ketal.

-

Purify by distillation or chromatography if necessary.

Visualizations

Caption: General experimental workflow for an organic reaction catalyzed by this compound.

Caption: Logical relationship of the catalytic advantages of this compound.

Safety Information

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising, yet under-explored, strong acid catalyst for organic synthesis. Based on the established reactivity of analogous sulfonic acids, it is expected to be highly effective in a variety of important organic reactions. The protocols and information provided herein serve as a valuable starting point for researchers interested in exploring the catalytic potential of this compound in their synthetic endeavors. Further research is warranted to fully elucidate its catalytic scope and advantages.

Application of Butane-1,4-disulfonic Acid in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-disulfonic acid is a versatile organosulfur compound with the chemical formula C₄H₁₀O₆S₂.[1][2] Its bifunctional nature, possessing two sulfonic acid groups, makes it a valuable building block in polymer chemistry. The incorporation of sulfonic acid moieties into polymer backbones can significantly enhance material properties, including hydrophilicity, ion-exchange capacity, thermal stability, and dye affinity.[3] This document provides detailed application notes and generalized experimental protocols for the use of this compound as both a monomer in polycondensation reactions and as an acid catalyst in polymerization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₆S₂ | [1][2] |

| Molecular Weight | 218.3 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 27665-39-0 | [1] |

| Appearance | Colorless crystalline solid (may be supplied as an aqueous solution) | [4] |

Application as a Monomer in Polymer Synthesis

This compound can be employed as a functional monomer in step-growth polymerization to synthesize sulfonated polymers, such as sulfonated polyamides and polyesters. These polymers are of interest for applications requiring ion-exchange properties, such as in membranes for fuel cells, water purification, and as specialty engineering plastics with enhanced dyeability.[3][5]

Synthesis of Sulfonated Polyamides

Reaction Principle: this compound can undergo polycondensation with a diamine to form a sulfonated polyamide. The sulfonic acid groups are incorporated into the polymer backbone, imparting ionic character to the material.

Caption: Synthesis of Sulfonated Polyamide.

Experimental Protocol: Polycondensation of this compound with Hexamethylenediamine

Disclaimer: This is a generalized protocol based on analogous polycondensation reactions for synthesizing sulfonated polyamides. Optimization of reaction conditions may be required.

Materials:

-

This compound

-

Hexamethylenediamine

-

m-Cresol (solvent)

-

Triphenyl phosphite (catalyst)

-

Pyridine (catalyst)

-

Nitrogen gas (inert atmosphere)

-

Methanol (for precipitation)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and hexamethylenediamine.

-

Add m-cresol as a solvent to achieve a solids concentration of 15-20% (w/v).

-

Add triphenyl phosphite and pyridine as catalysts, typically at a concentration of 2-5 mol% relative to the monomers.

-

Purge the flask with nitrogen for 30 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 100-120°C with constant stirring for 2-4 hours.

-

Gradually increase the temperature to 180-200°C and maintain for 6-12 hours to facilitate polycondensation. The viscosity of the solution will increase as the polymer forms.

-

Cool the reaction mixture to room temperature and pour the viscous polymer solution into a stirred excess of methanol to precipitate the sulfonated polyamide.

-

Filter the polymer and wash it thoroughly with methanol and then deionized water to remove any unreacted monomers, solvent, and catalysts.

-

Dry the resulting polymer under vacuum at 60-80°C to a constant weight.

Hypothetical Properties of Sulfonated Polyamide:

| Property | Expected Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Ion Exchange Capacity (meq/g) | 2.0 - 3.5 |

| Glass Transition Temperature (°C) | 180 - 250 |

| 5% Weight Loss Temperature (°C) | > 350 |

Synthesis of Sulfonated Polyesters

Reaction Principle: this compound can be reacted with a diol through polyesterification to produce a sulfonated polyester. This introduces sulfonic acid groups into the polyester backbone.

Caption: Synthesis of Sulfonated Polyester.

Experimental Protocol: Synthesis of a Sulfonated Polyester from this compound and Ethylene Glycol

Disclaimer: This is a generalized protocol based on polyesterification reactions. Specific conditions may need to be optimized.

Materials:

-

This compound

-

Ethylene glycol

-

Titanium(IV) butoxide (catalyst)

-